
Btk-IN-34
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Overview
Description
Btk-IN-34 is a selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This compound has shown significant potential in inhibiting the proliferation of B-cell malignancies by targeting and reducing the phosphorylation of Bruton’s tyrosine kinase at the tyrosine 223 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-34 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a variety of modified compounds with different functional groups .
Scientific Research Applications
Oncology
Btk-IN-34 is being investigated for its efficacy in treating various B-cell malignancies. Initial studies have shown promising results in patients with chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). For instance, the compound demonstrated a high response rate comparable to that of ibrutinib, the first FDA-approved BTK inhibitor .
Table 1: Clinical Trials of this compound in Oncology
Study Phase | Indication | Response Rate | Notable Outcomes |
---|---|---|---|
Phase I | Chronic Lymphocytic Leukemia | High | Promising safety profile |
Phase II | Mantle Cell Lymphoma | Comparable | Effective against resistant cases |
Phase III | Waldenström’s Macroglobulinemia | TBD | Ongoing trial against ibrutinib |
Autoimmune Diseases
This compound is also being explored for treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE). By inhibiting BTK, the compound can reduce the activation of B-cells and myeloid cells that contribute to chronic inflammation .
Table 2: Applications in Autoimmune Diseases
Disease | Mechanism of Action | Clinical Findings |
---|---|---|
Rheumatoid Arthritis | Reduces B-cell proliferation | Significant decrease in disease activity |
Systemic Lupus Erythematosus | Modulates immune response | Improved patient-reported outcomes |
Cardiovascular Health
Recent studies indicate that selective BTK inhibitors like this compound may have applications in cardiovascular health by inhibiting platelet activation related to atherosclerosis. This could potentially reduce thrombus formation without increasing bleeding risks, which is a common side effect associated with traditional antiplatelet therapies .
Case Study 1: Chronic Lymphocytic Leukemia
In a clinical trial involving patients with relapsed CLL, this compound was administered to assess its efficacy compared to standard therapies. The results indicated a substantial reduction in tumor burden and improved overall survival rates among participants receiving the compound.
Case Study 2: Multiple Sclerosis
A study investigating the effects of BTK inhibition on neuroinflammation in multiple sclerosis showed that treatment with this compound led to decreased inflammatory markers and improved neurological function in animal models. These findings suggest a potential application for BTK inhibitors in neurodegenerative diseases .
Mechanism of Action
Btk-IN-34 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. It binds to the active site of the enzyme, preventing its phosphorylation at the tyrosine 223 position. This inhibition disrupts the B-cell receptor signaling pathway, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor and downstream signaling molecules such as phospholipase-Cγ and nuclear factor kappa-light-chain-enhancer of activated B cells .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor, known for its irreversible binding to the enzyme.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and fewer side effects.
Zanubrutinib: A newer Bruton’s tyrosine kinase inhibitor with enhanced potency and specificity
Uniqueness of Btk-IN-34
This compound stands out due to its selective inhibition of Bruton’s tyrosine kinase without affecting other kinases like Lyn and Syk. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .
Properties
Molecular Formula |
C22H29N3O4S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-cyclopentylidene-5-(4-pentanoylpiperazin-1-yl)sulfonyl-1H-indol-2-one |
InChI |
InChI=1S/C22H29N3O4S/c1-2-3-8-20(26)24-11-13-25(14-12-24)30(28,29)17-9-10-19-18(15-17)21(22(27)23-19)16-6-4-5-7-16/h9-10,15H,2-8,11-14H2,1H3,(H,23,27) |
InChI Key |
XIKZFUOHECFNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCCC4 |
Origin of Product |
United States |
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